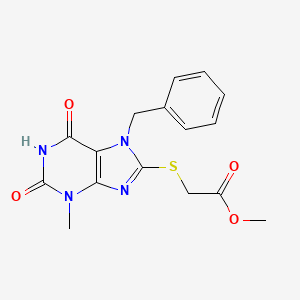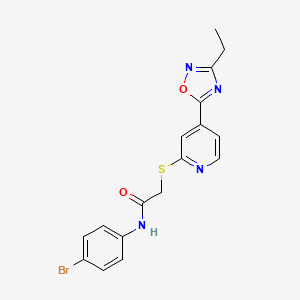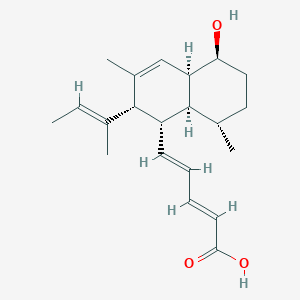![molecular formula C22H22N4O3S B2554829 1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013805-09-8](/img/structure/B2554829.png)
1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various fields due to their diverse biological activities .
Applications De Recherche Scientifique
Luminescent Materials
The compound has been used as a luminescent material in organic light-emitting diodes (OLEDs). It has been observed to exhibit strong emission and low turn-on voltage (3.9-4.8 V). The performance of the OLEDs based on this compound was found to be superior to that of the ligand .
Excited State Hydrogen Bond and Proton Transfer Studies
The compound has been used in studies investigating excited state hydrogen bond and proton transfer effects. These studies have provided insights into how solvent polarity affects these processes .
Protein Tyrosine Phosphatase 1B Inhibitors
The compound has been used in the design, synthesis, and evaluation of acetamidobenzoic acid derivatives as a novel class of protein tyrosine phosphatase 1B inhibitors. These inhibitors have therapeutic potential for Type II diabetes .
Antioxidant Activities
The compound has been used in antioxidant activities performed by adopting a DPPH radical assay .
Enzyme Inhibition
The compound has been used in in vitro enzyme inhibition assays to investigate their enzyme inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13(2)17-12-16(21(27)23-14-9-10-18(28-3)19(11-14)29-4)25-26(17)22-24-15-7-5-6-8-20(15)30-22/h5-13H,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWZMUOUXBBELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)

![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)



![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)
![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)
